molecular formula C37H25O2P B12866674 Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide

Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide

Cat. No.: B12866674
M. Wt: 532.6 g/mol
InChI Key: GCNYDQPISZQZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom. This compound is particularly notable for its applications in organic electronics, especially in the development of organic light-emitting diodes (OLEDs). The spiro structure imparts rigidity and stability to the molecule, making it an excellent candidate for use in high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide typically involves multiple steps, starting with the preparation of the fluorene and xanthene precursors These precursors are then subjected to a spirocyclization reaction to form the spiro compound

    Preparation of Precursors: Fluorene and xanthene derivatives are synthesized through standard organic reactions such as Friedel-Crafts alkylation and electrophilic aromatic substitution.

    Spirocyclization: The spirocyclization reaction is usually carried out under acidic conditions, using a strong acid like sulfuric acid or trifluoroacetic acid to facilitate the formation of the spiro linkage.

    Phosphine Oxide Introduction: The diphenyl phosphine oxide group is introduced via a phosphorylation reaction, typically using reagents like diphenylphosphine and an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of phosphine oxides with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine form, although this is less common.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.

Biology

While its primary applications are in materials science, there is potential for Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide to be used in biological research, particularly in the development of fluorescent probes and sensors due to its photophysical properties.

Medicine

In medicine, the compound’s stability and electronic properties could be harnessed for drug delivery systems or as part of diagnostic tools, although this area is still largely exploratory.

Industry

The most significant industrial application of Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide is in the production of OLEDs. Its ability to act as a host material for phosphorescent emitters makes it crucial for the development of high-efficiency, long-lasting OLED displays and lighting.

Mechanism of Action

The mechanism by which Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide exerts its effects is primarily related to its electronic structure. The spiro linkage provides a rigid framework that prevents non-radiative decay pathways, thereby enhancing the efficiency of light emission in OLED applications. The diphenyl phosphine oxide group contributes to the compound’s electron-transporting properties, facilitating charge balance within the device.

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide: Known for its rigidity and stability.

    Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine: Lacks the oxide group, resulting in different electronic properties.

    Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine sulfide: Contains a sulfur atom, which alters its reactivity and stability.

Uniqueness

Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide stands out due to its combination of rigidity, stability, and excellent electronic properties. These characteristics make it particularly suitable for use in high-performance OLEDs, where both efficiency and longevity are critical.

Properties

Molecular Formula

C37H25O2P

Molecular Weight

532.6 g/mol

IUPAC Name

2'-diphenylphosphorylspiro[fluorene-9,9'-xanthene]

InChI

InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-36-34(25-28)37(33-21-11-12-22-35(33)39-36)31-19-9-7-17-29(31)30-18-8-10-20-32(30)37/h1-25H

InChI Key

GCNYDQPISZQZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.